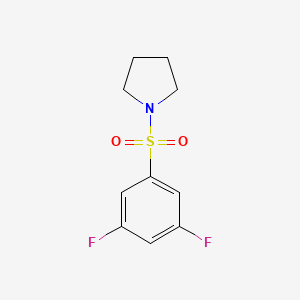![molecular formula C13H12ClNO2 B7503620 N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential use in research as a modulator of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. FCPR03 has been shown to interact with the CB1 receptor, one of the two main receptors of the endocannabinoid system, and may have therapeutic potential in the treatment of various diseases.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide acts as a partial agonist of the CB1 receptor, meaning it can activate the receptor to a certain extent but not fully. This partial activation may result in different effects compared to full agonists or antagonists of the CB1 receptor. This compound has been shown to modulate the activity of the endocannabinoid system in various ways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal studies, it has been shown to reduce pain sensation, increase appetite, and affect mood and behavior. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide has several advantages for use in lab experiments, including its selectivity for the CB1 receptor and its partial agonist activity. These properties may allow researchers to study the specific functions of the CB1 receptor in various physiological processes. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide. One area of interest is the use of this compound in the treatment of various diseases, including chronic pain, inflammatory disorders, and neurological disorders. Another area of interest is the development of more potent and selective CB1 receptor modulators based on the structure of this compound. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves several steps, starting with the reaction of 4-chlorobenzylamine with furan-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with methyl isocyanate to yield this compound. The synthesis process has been optimized to improve yields and purity, with various modifications to the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide has been studied extensively in vitro and in vivo for its potential use as a modulator of the endocannabinoid system. It has been shown to bind selectively to the CB1 receptor, with little or no affinity for the CB2 receptor. This selectivity may make it a useful tool for studying the specific functions of the CB1 receptor in various physiological processes.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)11-6-7-17-9-11)8-10-2-4-12(14)5-3-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMXSLUFIXSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
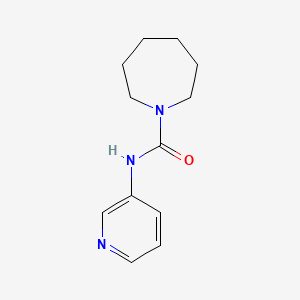
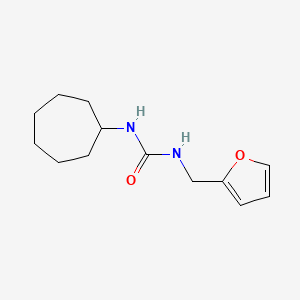
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)

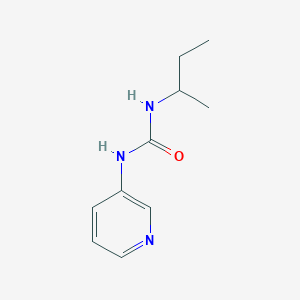

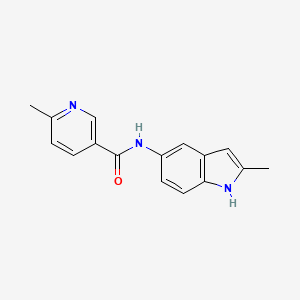

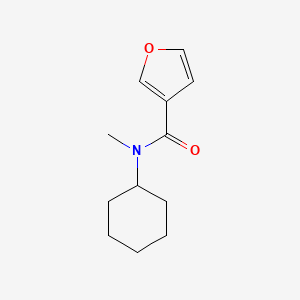
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
